3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound features a thiadiazole ring, which is known for its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine.
Amide Formation: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a pyridine ring instead of the isopropyl group.
N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide: Contains an acetyl group and a different substitution pattern on the benzene ring.
Uniqueness
3,4-dimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific substitution pattern and the presence of the isopropyl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C14H17N3O3S |
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Molecular Weight |
307.37 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H17N3O3S/c1-8(2)13-16-17-14(21-13)15-12(18)9-5-6-10(19-3)11(7-9)20-4/h5-8H,1-4H3,(H,15,17,18) |
InChI Key |
IHJIKPXBSRPWCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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